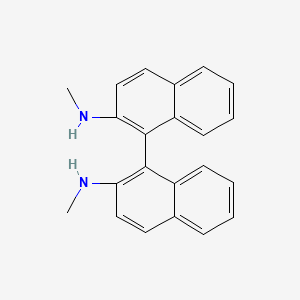

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the fields of organic synthesis and asymmetric catalysis. Its unique structure, featuring two naphthalene rings connected by a nitrogen bridge, imparts distinct stereochemical properties that make it valuable in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1,1’-binaphthyl-2,2’-diamine.

Methylation: The diamine undergoes methylation using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to yield the dimethylated product.

Purification: The resulting compound is purified through recrystallization or chromatography to obtain the desired (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine.

Industrial Production Methods

In an industrial setting, the production of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine may involve large-scale methylation reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required enantiomeric excess.

Análisis De Reacciones Químicas

Cross-Coupling Reactions for Functionalized Derivatives

The compound participates in nickel-catalyzed cross-coupling with Grignard reagents to synthesize substituted binaphthyl derivatives:

Reaction :

(S)-1,1’-Binaphthyl-2,2’-diyl-bis(trifluoromethanesulfonate) + Methylmagnesium iodide → 2,2’-Dimethyl-1,1’-binaphthyl

Conditions :

-

Catalyst: Nickel(II) complex

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 85–92%

This method is notable for stereo-retention and scalability .

Reductive Methylation

The compound is synthesized via reductive methylation of 1,1'-binaphthyldiamine:

Reaction :

1,1'-Binaphthyldiamine + Formaldehyde → (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Conditions :

-

Reducing agent: Lithium aluminum hydride (LiAlH₄)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: 0°C to room temperature

-

Yield: 78%

This method ensures high enantiopurity (>99% ee) .

Racemization Studies

The compound’s optical stability is critical for applications. Key data:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Racemization Activation Energy | 23.0–24.1 kcal/mol | B3LYP/6-31G(d,p) theory | |

| Solvent Effect on ΔG‡ | <1 kcal/mol variation | Multiple solvents tested |

Racemization half-life exceeds 100 hours at 25°C, ensuring stability during synthetic applications .

Mechanistic Insights

The catalytic mechanism in asymmetric oxidative coupling involves:

Aplicaciones Científicas De Investigación

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: The compound serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: The compound is used in the production of fine chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of (S)-N,N’-Dimethyl-1,1’-binaphthyldiamine involves its ability to coordinate with metal ions, forming chiral complexes that catalyze asymmetric reactions. These complexes interact with substrates in a stereoselective manner, leading to the formation of enantiomerically enriched products. The molecular targets include various metal ions such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparación Con Compuestos Similares

Similar Compounds

®-N,N’-Dimethyl-1,1’-binaphthyldiamine: The enantiomer of the compound with similar properties but opposite stereochemistry.

1,1’-Binaphthyl-2,2’-diamine: The parent compound without methylation.

N,N’-Dimethyl-1,1’-binaphthyl-2,2’-diamine: A related compound with different substitution patterns.

Uniqueness

(S)-N,N’-Dimethyl-1,1’-binaphthyldiamine is unique due to its high enantiomeric purity and its ability to form stable chiral complexes with metal ions. This makes it particularly valuable in asymmetric catalysis, where the control of stereochemistry is crucial for the synthesis of enantiomerically pure compounds.

Actividad Biológica

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine is a compound of notable interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Synthesis

This compound, with the chemical formula C22H20N2, features a binaphthyl moiety which contributes to its stereochemical properties. The synthesis typically involves multi-step procedures that include cross-coupling reactions and quaternization processes to yield various derivatives with enhanced biological activities .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound and its derivatives. The minimal inhibitory concentration (MIC) of these compounds has been evaluated against various pathogens:

These findings indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a mechanism that may involve the modulation of signaling pathways associated with inflammation .

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound derivatives in treating infections caused by resistant strains of bacteria. The study reported significant reductions in bacterial load in treated models compared to controls .

- Cytotoxicity Assessments : In vitro assays conducted on mammalian cell lines showed that while the compound possesses antimicrobial properties, it also exhibits cytotoxic effects at higher concentrations. This dual activity necessitates careful consideration in therapeutic applications .

- Mechanistic Insights : Research has indicated that the biological activity of this compound may be linked to its ability to generate reactive oxygen species (ROS), which play a role in both antimicrobial action and cellular signaling pathways related to inflammation .

Propiedades

IUPAC Name |

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDKDUXMEHPNCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93713-30-5 |

Source

|

| Record name | (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.